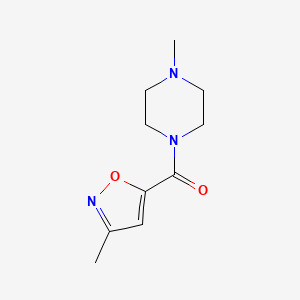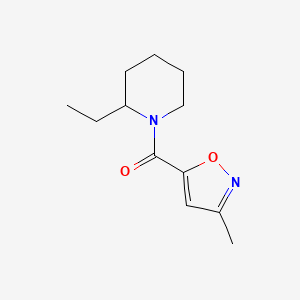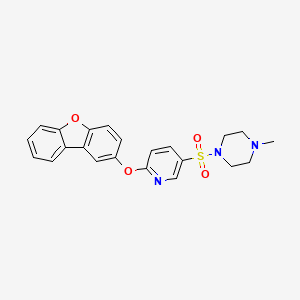
2-(4-Methoxyphenyl)-2-phenoxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-2-phenoxyacetic acid, also known as MPA, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of various inflammatory conditions. It is a white crystalline powder that is soluble in water and has a molecular weight of 296.33 g/mol. MPA is a derivative of phenylacetic acid and is structurally similar to other NSAIDs such as ibuprofen and naproxen.
Wirkmechanismus
2-(4-Methoxyphenyl)-2-phenoxyacetic acid exerts its anti-inflammatory effects through the inhibition of COX enzymes, specifically COX-2. By blocking the production of prostaglandins and other inflammatory mediators, 2-(4-Methoxyphenyl)-2-phenoxyacetic acid reduces inflammation and pain. Additionally, 2-(4-Methoxyphenyl)-2-phenoxyacetic acid has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 2-(4-Methoxyphenyl)-2-phenoxyacetic acid has been shown to have a range of other biochemical and physiological effects. These include the modulation of cytokine production, the inhibition of platelet aggregation, and the induction of apoptosis in cancer cells. 2-(4-Methoxyphenyl)-2-phenoxyacetic acid has also been found to have neuroprotective effects, which may be relevant for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Methoxyphenyl)-2-phenoxyacetic acid has several advantages as a research tool, including its well-established anti-inflammatory and analgesic properties. However, there are also some limitations to its use in lab experiments. For example, 2-(4-Methoxyphenyl)-2-phenoxyacetic acid has been shown to have some cytotoxic effects at high concentrations, which may limit its use in certain cell culture models. Additionally, 2-(4-Methoxyphenyl)-2-phenoxyacetic acid has a relatively short half-life and may require frequent dosing in animal models.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-Methoxyphenyl)-2-phenoxyacetic acid. One area of interest is the development of novel 2-(4-Methoxyphenyl)-2-phenoxyacetic acid derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, 2-(4-Methoxyphenyl)-2-phenoxyacetic acid may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to explore these and other potential applications of 2-(4-Methoxyphenyl)-2-phenoxyacetic acid in the field of medicine and biomedical research.
Synthesemethoden
The synthesis of 2-(4-Methoxyphenyl)-2-phenoxyacetic acid can be achieved through several methods, including the reaction of 4-methoxyphenylacetic acid with phenol in the presence of a catalyst, or the reaction of 4-bromoanisole with phenylacetic acid in the presence of a base. The yield and purity of the final product can be improved through the use of various purification techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-2-phenoxyacetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. 2-(4-Methoxyphenyl)-2-phenoxyacetic acid has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-2-phenoxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-9-7-11(8-10-12)14(15(16)17)19-13-5-3-2-4-6-13/h2-10,14H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNOWXCIKHRAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-phenoxyacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


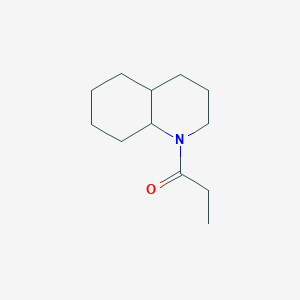
![[2-(6-Amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(carbamoylamino)benzoate](/img/structure/B7478209.png)
![4-[(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzonitrile](/img/structure/B7478210.png)
![[5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7478225.png)
![3-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7478229.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycinamide](/img/structure/B7478234.png)
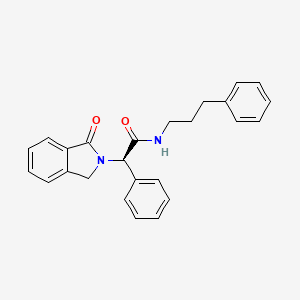
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7478248.png)
methanone](/img/structure/B7478270.png)
